(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Scientific Research Applications
(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chromene core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the benzenesulfonamidoimino group: This step may involve the reaction of the chromene intermediate with benzenesulfonamide and an appropriate reagent to form the sulfonamidoimino group.
Attachment of the 3-methoxyphenyl group: This can be done through a substitution reaction using a suitable methoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(benzenesulfonamidoimino)-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide: can be compared with other chromene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methoxyphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-30-18-10-7-9-17(15-18)24-22(27)20-14-16-8-5-6-13-21(16)31-23(20)25-26-32(28,29)19-11-3-2-4-12-19/h2-15,26H,1H3,(H,24,27)/b25-23- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGNSEPWWHKVNP-BZZOAKBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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